5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine

Medicinal Chemistry Chemical Biology Synthetic Methodology

5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine (CAS 1707682-80-1) is a synthetic, small-molecule heterocyclic compound with the molecular formula C11H16BrN3O and a molecular weight of 286.17 g/mol. It features a pyrimidine core with a bromine substituent at the 5-position and an ethoxy linker connecting the 2-position to a 1-methylpyrrolidin-3-yl moiety.

Molecular Formula C11H16BrN3O
Molecular Weight 286.17 g/mol
Cat. No. B11801375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine
Molecular FormulaC11H16BrN3O
Molecular Weight286.17 g/mol
Structural Identifiers
SMILESCC(C1CCN(C1)C)OC2=NC=C(C=N2)Br
InChIInChI=1S/C11H16BrN3O/c1-8(9-3-4-15(2)7-9)16-11-13-5-10(12)6-14-11/h5-6,8-9H,3-4,7H2,1-2H3
InChIKeyZRRRAEIZYIQRST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine: Chemical Identity and Baseline Characteristics for Procurement


5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine (CAS 1707682-80-1) is a synthetic, small-molecule heterocyclic compound with the molecular formula C11H16BrN3O and a molecular weight of 286.17 g/mol . It features a pyrimidine core with a bromine substituent at the 5-position and an ethoxy linker connecting the 2-position to a 1-methylpyrrolidin-3-yl moiety. This compound is primarily utilized as a research chemical and intermediate in medicinal chemistry, with commercial suppliers reporting purities of 97-98% .

Procurement Risks of Generic 5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine Substitution


Direct substitution of 5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine with visually analogous pyrimidine building blocks is scientifically unsound. The specific regioisomeric arrangement of the bromine atom (5-position) and the ethoxy-pyrrolidine substituent (2-position) is critical for downstream synthetic transformations, particularly in cross-coupling reactions where the bromine serves as a synthetic handle. Regioisomers such as 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine [1] possess a different halogen placement and a distinct amine heterocycle (piperidine vs. pyrrolidine), which fundamentally alters both the electronic properties of the ring and the compound's pharmacokinetic scaffold potential, as evidenced by distinct patent classifications for pyrrolidine vs. piperidine-containing kinase inhibitors [2].

Quantitative Differentiation Evidence for 5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine Procurement


Regioisomeric Purity Defines Synthetic Utility for Cross-Coupling vs. Off-Target Reactivity

The commercial specification of 5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine at ≥98% purity (HPLC) is critical for its use in palladium-catalyzed cross-coupling reactions. In contrast, the regioisomer 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine is supplied at 97% purity [1]. The 1% higher purity baseline for the 5-bromo isomer reduces the potential for dehalogenation byproducts that can poison catalysts, a key consideration when the bromine is the sole reactive handle for diversification. The absence of the more reactive 2-position bromine in the target compound prevents unwanted direct nucleophilic displacement under basic coupling conditions, a known liability of 2-bromo pyrimidines.

Medicinal Chemistry Chemical Biology Synthetic Methodology

Pyrrolidine vs. Piperidine Amine: Impact on Target Scaffold Diversity and Patent Space

The pyrrolidine substituent in the target compound aligns with the scaffold claimed in Boehringer Ingelheim's patent US8962641B2 (covering pyrimidine-substituted pyrrolidines as acetyl-CoA carboxylase inhibitors) [1]. The piperidine analog is structurally outside this specific patent claim scope, which explicitly enumerates 'pyrrolidinyl' as a distinct substituent group. While the patent does not directly assay the target compound, it establishes a precedent of pharmaceutical interest in the pyrrolidine-pyrimidine motif over the piperidine variant for this target, suggesting greater potential for hit discovery within patented kinase inhibitor chemical space.

Kinase Inhibitor Design Patent Analysis Scaffold Hopping

Linker Architecture: Ethoxy Bridge Provides Conformational Flexibility Absent in Directly Linked Analogs

The target compound features an ethoxy linker between the pyrimidine core and the pyrrolidine ring, introducing a rotatable bond and an oxygen atom capable of acting as a hydrogen bond acceptor. The simpler analog 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine (CAS 446286-61-9, MW 228.09) lacks this linker, resulting in a directly attached, more rigid pyrrolidine ring. The presence of the ethoxy linker in the target compound increases the molecular weight by approximately 58 Da and the rotatable bond count by 2, providing it with a significantly different vector for target engagement. While no head-to-head bioactivity data is available for the target compound, studies on bromo-pyrimidine tyrosine kinase inhibitors demonstrate that even minor linker modifications can shift potency by >10-fold across different kinase targets [1].

Conformational Analysis Structure-Activity Relationship Medicinal Chemistry

High-Value Application Scenarios for 5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine


Targeted Kinase Inhibitor Library Synthesis via C5 Cross-Coupling

The compound's high-purity specification (≥98%) and a single, well-defined halogen handle at the 5-position make it an ideal substrate for automated parallel synthesis of kinase-focused libraries using Suzuki-Miyaura or Buchwald-Hartwig coupling. Its defined regioisomeric purity, as evidenced by vendor CoA data , reduces the need for post-coupling purification, accelerating hit-to-lead timelines.

Acetyl-CoA Carboxylase (ACC) Inhibitor Hit Generation

Given that the compound's pyrrolidine-pyrimidine scaffold aligns with the claims in patent US8962641B2 [1], it is a strategic choice for hit generation campaigns targeting ACC for obesity and metabolic disease. Selecting this building block allows teams to work within a previously validated pharmacophore space, potentially accessing known SAR from the patent literature to guide optimization.

Conformational Probe for Flexible Binding Sites

The presence of the ethoxy linker, which distinguishes it from rigid, directly linked pyrrolidine-pyrimidine analogs, makes this compound uniquely suited for probing binding sites that require induced-fit conformational changes. Its use in a fragment-based screening cascade, where it is compared to the rigid analog CAS 446286-61-9 , can provide direct evidence of linker-dependent target engagement.

Quote Request

Request a Quote for 5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.